molecular formula C11H16ClNO B3248423 2-Amino-2-methyl-1-(2-methylphenyl)propan-1-one hydrochloride CAS No. 1864052-38-9

2-Amino-2-methyl-1-(2-methylphenyl)propan-1-one hydrochloride

Cat. No.: B3248423
CAS No.: 1864052-38-9
M. Wt: 213.70
InChI Key: OQJNZZHJEKMZKR-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-1-(2-methylphenyl)propan-1-one hydrochloride is a chemical compound with the molecular formula C14H15N3O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylphenylacetonitrile with methylamine in the presence of a suitable catalyst, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyl-1-(2-methylphenyl)propan-1-one hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its biological activity, including its potential as a pharmacological agent.

  • Medicine: Research has been conducted to investigate its therapeutic potential, particularly in the treatment of neurological disorders.

  • Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-1-(2-methylphenyl)propan-1-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as a neurotransmitter or modulate the activity of specific receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • Amphetamine

  • Methamphetamine

  • Phenethylamine

Properties

IUPAC Name

2-amino-2-methyl-1-(2-methylphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-9(8)10(13)11(2,3)12;/h4-7H,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJNZZHJEKMZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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